molecular formula C13H9ClFN3 B12204750 7-Chloro-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine

7-Chloro-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12204750
M. Wt: 261.68 g/mol
InChI Key: OFLHMZPSSGACFQ-UHFFFAOYSA-N
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Description

7-Chloro-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a chloro group at the 7th position, a fluorophenyl group at the 3rd position, and a methyl group at the 5th position. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 4-fluoroaniline with 3-chloro-2-methylpropenal, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetic acid, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Chloro-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to the modulation of various biochemical pathways. For instance, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 7-Chloro-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyridine
  • 7-Chloro-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]triazine
  • 7-Chloro-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]thiazole

Comparison: Compared to these similar compounds, 7-Chloro-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine exhibits unique properties due to its specific structural configuration. The presence of the chloro and fluoro groups enhances its reactivity and potential bioactivity. Additionally, the pyrazolo[1,5-a]pyrimidine scaffold provides a versatile platform for further functionalization and optimization for various applications .

Properties

Molecular Formula

C13H9ClFN3

Molecular Weight

261.68 g/mol

IUPAC Name

7-chloro-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C13H9ClFN3/c1-8-6-12(14)18-13(17-8)11(7-16-18)9-2-4-10(15)5-3-9/h2-7H,1H3

InChI Key

OFLHMZPSSGACFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)Cl)C3=CC=C(C=C3)F

Origin of Product

United States

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